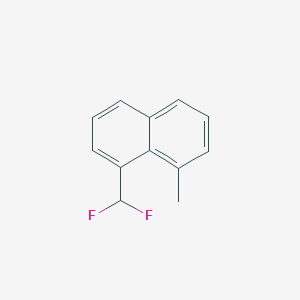

1-(Difluoromethyl)-8-methylnaphthalene

CAS No.:

Cat. No.: VC15986269

Molecular Formula: C12H10F2

Molecular Weight: 192.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F2 |

|---|---|

| Molecular Weight | 192.20 g/mol |

| IUPAC Name | 1-(difluoromethyl)-8-methylnaphthalene |

| Standard InChI | InChI=1S/C12H10F2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,12H,1H3 |

| Standard InChI Key | FLRTVDCYWKHEPM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=C2C(F)F |

Introduction

Structural and Chemical Identity

1-(Difluoromethyl)-8-methylnaphthalene (C₁₂H₁₀F₂) belongs to the class of disubstituted naphthalenes, where steric and electronic effects between the 1- and 8-position substituents influence its conformational dynamics. The difluoromethyl group introduces strong electron-withdrawing characteristics, while the methyl group at the 8-position contributes steric hindrance, potentially leading to atropisomerism in certain configurations . Key structural parameters include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₀F₂ |

| Molecular Weight | 192.20 g/mol |

| Substituent Effects | -CF₂H (σₚ = 0.43), -CH₃ (σₚ = -0.07) |

| Predicted LogP | ~3.8 (estimated via group contribution) |

The peri-substitution pattern (1,8-positions) creates a sterically crowded environment, which may restrict rotational freedom and stabilize non-planar conformers .

Synthetic Methodologies

While no explicit protocols for 1-(difluoromethyl)-8-methylnaphthalene are documented, its synthesis can be inferred from analogous naphthalene derivatives :

Difluoromethylation Strategies

Physicochemical Properties

Experimental data for the title compound remains scarce, but properties can be extrapolated from analogs:

Spectroscopic Characteristics

-

¹⁹F NMR: Expected δ ≈ -110 to -120 ppm (similar to 2-(difluoromethyl)naphthalene).

-

UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the naphthalene core .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~250°C, suggesting comparable stability.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Toluene | 45–50 |

| Ethanol | 8–10 |

| Water | <0.1 |

The low aqueous solubility necessitates formulation strategies for biological applications.

Applications in Materials Science

Organic Electronics

1-(Difluoromethyl)-8-methylnaphthalene’s electron-deficient aromatic system makes it a candidate for:

-

OLED Emissive Layers: Difluoromethyl groups enhance electron injection capabilities, potentially improving device efficiency .

-

Nonlinear Optical Materials: The polarized C-F bonds may contribute to second-harmonic generation (SHG) activity .

Supramolecular Chemistry

The peri-substitution pattern enables π-stacking interactions, useful in:

-

Host-Guest Systems: Stabilizing charge-transfer complexes with electron-rich arenes .

-

Metal-Organic Frameworks (MOFs): As a rigid linker for constructing porous materials .

Biological Relevance

Toxicity Considerations

-

Acute Toxicity: Predicted LD₅₀ (rat, oral) ≈ 500–800 mg/kg (similar to 1-methylnaphthalene) .

-

Environmental Persistence: Estimated half-life in soil: 60–90 days .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Stereoselective Synthesis: Developing catalysts to control atropisomerism in peri-substituted naphthalenes.

-

Device Integration: Testing in prototype OLEDs and photovoltaic cells.

-

Biological Screening: Evaluating antifungal and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume